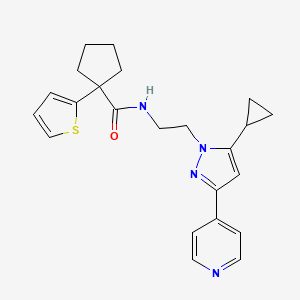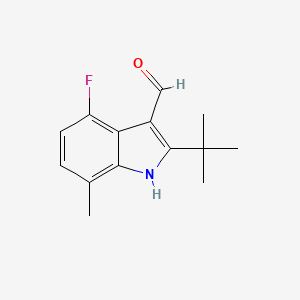
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H16FNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 379.8±42.0 °C, a predicted density of 1.162±0.06 g/cm3, and a predicted pKa of 15.93±0.30 .Applications De Recherche Scientifique
Palladium-Catalyzed Intramolecular Annulation
Research demonstrates the utility of N-substituted indole carbaldehydes in palladium-catalyzed intramolecular annulations. These processes yield gamma-carboline derivatives and heteropolycycles with significant potential in medicinal chemistry and material science due to their complex fused ring systems (Zhang & Larock, 2003).
Asymmetric Synthesis of Amines
The versatility of N-tert-butanesulfinyl imines, potentially derivable from similar structures like 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde, is highlighted in the asymmetric synthesis of amines. These intermediates facilitate the production of a wide range of highly enantioenriched amines, essential for pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).
Organic Optoelectronic Applications
The modification of pyrenes through aldehyde intermediates suggests potential applications in organic optoelectronics. The photophysical and electrochemical properties of such modified compounds make them promising candidates for use in organic light-emitting devices (OLEDs) (Hu et al., 2013).
Synthesis of Benzo[a]carbazoles and Pyrido[2,3-a]carbazoles
Indole-3-carbaldehydes are key intermediates in synthesizing benzo[a]carbazoles and pyrido[2,3-a]carbazoles, which are valuable in developing novel materials and pharmaceuticals. These compounds are synthesized through reactions with potassium tert-butoxide, indicating the significance of tert-butyl groups in these syntheses (Koning, Michael, & Rousseau, 2000).
Fluorination Reactions
The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride demonstrates the importance of tert-butyl groups in synthesizing highly stable and versatile fluorinating agents. Such compounds are crucial in introducing fluorine atoms into organic molecules, which is often desirable in pharmaceutical chemistry due to the unique properties conferred by fluorine atoms (Umemoto, Singh, Xu, & Saito, 2010).
Propriétés
IUPAC Name |
2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDESBCEXBHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(N2)C(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2663174.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)
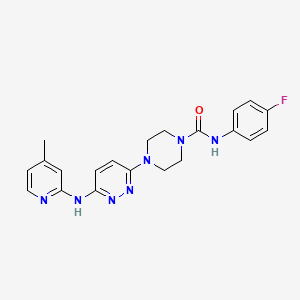
![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)
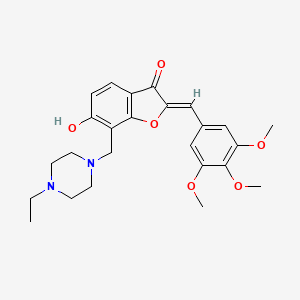
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2663183.png)
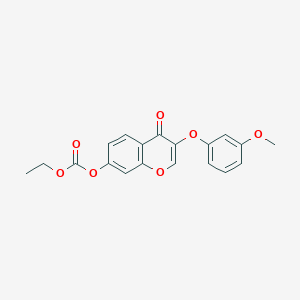
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2663189.png)
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)
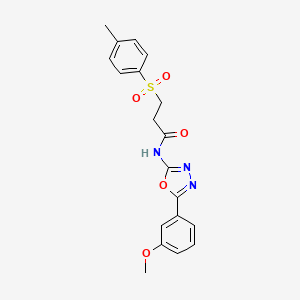
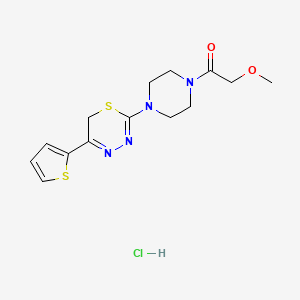

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2663196.png)
